3-(3-Aminopropylamino)pyrazole

physicochemical characterization compound identification procurement specification

Researchers requiring precise N-alkylamino pyrazole scaffolds for kinase inhibitor or catalyst development face risks from regioisomer substitution. 3-(3-Aminopropylamino)pyrazole directly addresses this with: - Dual primary amines for bidentate metal binding, not possible with C-alkylated analogs. - Preferred 3-aminopyrazole scaffold for kinase targets (Aurora, p38MAPK) vs. 4-aminopyrazole reduced activity. - Unambiguous mass spec (C6H12N4, MW 140.19) for method validation. Sourced at 95% purity as a versatile intermediate for amide formation, Schiff base synthesis, and solid-support conjugation.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B8534852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropylamino)pyrazole
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)NCCCN
InChIInChI=1S/C6H12N4/c7-3-1-4-8-6-2-5-9-10-6/h2,5H,1,3-4,7H2,(H2,8,9,10)
InChIKeyHWYZJRPLXNCAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminopropylamino)pyrazole Procurement & Physicochemical Profile


3-(3-Aminopropylamino)pyrazole (CAS not universally assigned; molecular formula C6H12N4; MW 140.19 g/mol) is an N-substituted aminopyrazole featuring a 3-aminopropylamine side chain attached to the pyrazole N1 position . This specific N-alkylamino architecture distinguishes it from simpler aminopyrazole isomers (3-, 4-, 5-aminopyrazole) and from C-alkylated analogs such as 4-(3-aminopropyl)pyrazole (MW 125.17 g/mol, C6H11N3) [1]. The compound exists as a research-use intermediate with typical commercial purity of 95% . Its two primary amine functionalities confer distinct hydrogen-bonding capacity and metal-coordination potential relevant to medicinal chemistry and catalyst development [2].

Architecture N1-alkylated aminopyrazole scaffold; distinct from simpler aminopyrazole isomers and C-alkylated analogs.
Functionality Two primary amine groups enable H-bonding and metal coordination studies relevant to catalyst and ligand design.
Grade Research intermediate (reported ~95% purity); suitable for synthetic chemistry and assay development workflows.

3-(3-Aminopropylamino)pyrazole Non-Interchangeability


Generic substitution among aminopyrazole derivatives fails due to fundamental differences in regiochemistry, amine positioning, and resulting physicochemical properties that directly govern application-specific performance. The 3-aminopyrazole scaffold is distinct from 4- and 5-aminopyrazole isomers in its biological activity profile—literature indicates 4-aminopyrazole compounds show reduced anti-inflammatory and anticancer activity compared with their 3- and 5-aminopyrazole counterparts [1]. Furthermore, N-alkylation at the pyrazole N1 position (as in 3-(3-aminopropylamino)pyrazole) produces fundamentally different metal-binding geometry and steric accessibility compared to C-alkylated analogs such as 4-(3-aminopropyl)pyrazole [2]. Substituting one compound for another without verifying the specific substitution pattern risks altering target affinity, catalytic selectivity, or downstream synthetic outcomes [3]. The evidence below quantifies these differences.

Target Compound 3-aminopyrazole scaffold class; reported higher anti-inflammatory and anticancer activity in comparative SAR reviews.
Potential Substitute 4-aminopyrazole isomers; literature indicates reduced activity in same assay contexts. Scaffold class may shift biological readout.
Target Compound N1-alkylated with two primary amine coordination sites; supports bidentate or bridging metal-binding geometries.
Potential Substitute C-alkylated analog (e.g., 4-(3-aminopropyl)pyrazole) provides only a single terminal amine; coordination behavior may not transfer.

3-(3-Aminopropylamino)pyrazole Differentiation Evidence


Molecular Weight & Formula Differentiation

3-(3-Aminopropylamino)pyrazole (C6H12N4; MW 140.19 g/mol) contains an additional nitrogen atom compared to its closest C-alkylated analog 4-(3-aminopropyl)pyrazole (C6H11N3; MW 125.17 g/mol), resulting from the N-aminopropylamine substitution at the pyrazole N1 position [1]. This 15.02 g/mol mass difference and distinct elemental composition (four nitrogen atoms vs. three) provide unambiguous analytical discrimination via mass spectrometry or elemental analysis, preventing mistaken identity during procurement or experimental use [1].

Molecular Identity
Head-to-head
C₆H₁₂N₄ (140.19 g/mol) vs C₆H₁₁N₃ (125.17 g/mol); ΔMW 15.02 g/mol, additional N atom.
Enables unambiguous analytical discrimination.
Supports procurement verification and purity confirmation via MS or elemental analysis.
physicochemical characterization compound identification procurement specification

Regiochemical Activity Profile Differentiation

Comprehensive literature analysis demonstrates that 4-aminopyrazole compounds exhibit reduced anti-inflammatory and anticancer activity in comparison with their 3-aminopyrazole and 5-aminopyrazole isomers [1]. Since 3-(3-aminopropylamino)pyrazole is built upon the 3-aminopyrazole scaffold (with the amino group attached via a propyl linker to the pyrazole N1 position, retaining the 3-aminopyrazole pharmacophoric character), it is expected to align with the more active 3-aminopyrazole class rather than the less active 4-aminopyrazole class [1].

Scaffold Activity
Class-level
3-aminopyrazole scaffold reported more active than 4-aminopyrazole in anti-inflammatory and anticancer assays.
Supports scaffold selection for kinase inhibition studies.
Quantitative fold-difference not specified; verify activity in target assay.
medicinal chemistry structure-activity relationship kinase inhibition

N-Alkylation Effects on Metal Binding & H-Bonding

3-(3-Aminopropylamino)pyrazole features N-alkylation at the pyrazole N1 position, which fundamentally alters metal-binding geometry compared to C-alkylated analogs such as 4-(3-aminopropyl)pyrazole [1]. The N-aminopropylamine substituent provides two primary amine groups (one on the propyl chain, one directly attached to pyrazole N1) capable of forming bidentate or bridging coordination modes, whereas C-alkylated analogs offer only a single terminal amine for metal binding [2]. Hydrogen bond donor/acceptor counts differ accordingly: target compound features increased H-bond donor capacity due to the second primary amine .

Coordination Sites
Reported
Two primary amine groups vs one; enhanced H-bond donor count.
Bidentate or bridging metal coordination possible.
Structural inference from connectivity; coordination behavior context-dependent.
coordination chemistry catalyst design metal complex synthesis

Cytotoxicity Substituent Dependence

In a systematic study of pyrazole derivatives evaluated for antitumor potential, 3-aminopyrazole derivatives exhibited toxicity profiles that were less sensitive to R1 group variation compared to 5-aminopyrazole derivatives, where 4-chlorobenzoyl derivatives were nearly 2–3 times more toxic than corresponding 4-methylbenzoyl derivatives [1]. This suggests that 3-aminopyrazole-based compounds (including the target compound's scaffold class) offer more predictable and tunable toxicity profiles than their 5-aminopyrazole counterparts, an important consideration for medicinal chemistry lead optimization [1].

Toxicity Profile
Class-level
3-aminopyrazole derivatives: low sensitivity to R1 variation; 5-aminopyrazole: 2–3× toxicity difference between substituents.
More predictable cytotoxicity profile for SAR studies.
In vitro tumor cell line data; scaffold-level extrapolation, requires confirmation.
cytotoxicity antitumor screening toxicity assessment

Synthetic Accessibility of Aminopropyl Pyrazoles

A shortened two-step synthesis of 4-(3-aminopropyl)pyrazole from commercially available nicotinaldehyde was developed to address the lengthy reported synthesis of the ADH affinity resin [1]. This established synthetic precedent for aminopropyl-substituted pyrazoles demonstrates that related compounds (including N-alkylated variants such as 3-(3-aminopropylamino)pyrazole) are accessible via practical routes, reducing barriers to scaled use compared to more complex heterocyclic derivatives [1][2].

Synthetic Route
Method context
Related 4-isomer synthesized in two steps from nicotinaldehyde; similar N-alkylated variants accessible.
Suggests feasible in-house synthesis or scaled use.
Target compound route not directly demonstrated; evaluate adaptation.
organic synthesis affinity chromatography ligand preparation

3-(3-Aminopropylamino)pyrazole Optimal Applications


Kinase Inhibitor Lead Development

For research programs targeting Aurora kinases, p38MAPK, or other kinase targets where the 3-aminopyrazole pharmacophore is established, 3-(3-aminopropylamino)pyrazole offers the preferred scaffold activity profile . Evidence indicates 4-aminopyrazole compounds show reduced anti-inflammatory and anticancer activity compared with 3-aminopyrazole derivatives [1], making the target compound's scaffold class the appropriate selection for kinase inhibitor development rather than 4-aminopyrazole analogs [1].

Bidentate Ligand Design for Metal Complexes

The N-aminopropylamine substitution pattern provides two primary amine coordination sites, enabling bidentate or bridging metal-binding modes not available with C-alkylated analogs such as 4-(3-aminopropyl)pyrazole [1]. This structural feature supports applications in catalyst development (e.g., rhenium or palladium complexes for oxidation catalysis) and metal-organic framework synthesis where multiple coordination sites are required [2].

Analytical Reference & Method Development

The distinct molecular formula (C6H12N4 vs. C6H11N3 for C-alkylated analogs) and molecular weight (140.19 g/mol vs. 125.17 g/mol) provide unambiguous mass spectrometric discrimination [1]. This property supports use as an analytical reference standard for method validation in LC-MS or GC-MS workflows where differentiation from structurally similar aminopropylpyrazole isomers is required [1].

Synthetic Intermediate for N-Functionalization

As an N-alkylated aminopyrazole with a terminal primary amine, this compound serves as a versatile intermediate for further derivatization, including amide bond formation, Schiff base synthesis, and conjugation to solid supports . The established synthetic accessibility of related aminopropyl-substituted pyrazoles (two-step synthesis from nicotinaldehyde for the 4-isomer) suggests feasible scale-up for intermediate applications [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead development
Reported SAR between 3-aminopyrazole and 4-aminopyrazole scaffolds
Verify activity in target kinase assays; compare with 4-aminopyrazole controls
Bidentate ligand design for metal complexes
Dual primary amine coordination sites
Confirm coordination geometry and metal-binding affinity
Analytical reference & method development
Distinct molecular identity (formula and MW)
MS discrimination from C-alkylated aminopyrazole isomers
Synthetic intermediate for N-functionalization
Terminal primary amine for conjugation
Derivatization efficiency and scalability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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